molecular formula C8H9N5 B13060511 1-Methyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-amine

1-Methyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-amine

Cat. No.: B13060511
M. Wt: 175.19 g/mol
InChI Key: VTCDLSRMJUHQSY-UHFFFAOYSA-N
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Description

1-Methyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features both pyrazole and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

The synthesis of 1-Methyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyrimidine with 1-methyl-3-oxobutan-1-one in the presence of a base, followed by cyclization to form the pyrazole ring. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity .

Chemical Reactions Analysis

1-Methyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Methyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalysis. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

1-Methyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

    1-Methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    2-Methyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-amine: Similar structure but with a methyl group at the 2-position of the pyrazole ring.

    1-Methyl-3-(pyrimidin-4-yl)-1H-pyrazol-5-amine: Similar structure but with the pyrimidine ring attached at the 4-position

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Properties

Molecular Formula

C8H9N5

Molecular Weight

175.19 g/mol

IUPAC Name

2-methyl-5-pyrimidin-2-ylpyrazol-3-amine

InChI

InChI=1S/C8H9N5/c1-13-7(9)5-6(12-13)8-10-3-2-4-11-8/h2-5H,9H2,1H3

InChI Key

VTCDLSRMJUHQSY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=NC=CC=N2)N

Origin of Product

United States

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